molecular formula C15H10O4 B1684469 Chrysophanol CAS No. 481-74-3

Chrysophanol

Cat. No.: B1684469
CAS No.: 481-74-3
M. Wt: 254.24 g/mol
InChI Key: LQGUBLBATBMXHT-UHFFFAOYSA-N
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Description

Chrysophanol, also known as chrysophanic acid, is a naturally occurring anthraquinone derivative. It is commonly found in various plants, fungi, and lichens. The compound is characterized by its bright yellow color and has been used traditionally in Chinese medicine for its therapeutic properties. Its chemical formula is C({15})H({10})O(_{4}), and it is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Mechanism of Action

Target of Action

Chrysophanol, also known as chrysophanic acid and 1,8-dihydroxy-3-methyl-anthraquinone , is a natural anthraquinone that has been widely used in the food and pharmaceutical fields . It has a wide spectrum of pharmacological effects, including anticancer, antioxidation, neuroprotection, antibacterial and antiviral, and regulating blood lipids .

Mode of Action

This compound interacts with its targets, leading to the regulation of several cellular processes. It inhibits cell growth in several cancer cells and regulates genes and proteins involved in controlling apoptosis, cell invasion, metastasis, and cell cycle arrest

Biochemical Pathways

This compound is known to modulate several biochemical pathways. It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, apoptosis, and inflammation. By modulating these pathways, this compound can exert its therapeutic effects.

Pharmacokinetics

The pharmacokinetics of this compound indicate that the use of this compound in combination with other drugs can reduce toxicity and enhance efficacy . .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth in several cancer cells and the regulation of genes and proteins involved in controlling apoptosis, cell invasion, metastasis, and cell cycle arrest . It also has a therapeutic effect on alcoholic liver, osteoporosis, and retinal degeneration .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been reported to be present in the shield of some insects, which is a waxy layer used for defense; insects synthesize it as an adaptation against predators . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysophanol can be synthesized through several chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the specific oxidizing agent used .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the roots of Rheum species (rhubarb) or the bark of Cassia species. The extraction process includes steps like solvent extraction, filtration, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Chrysophanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chrysazin (1,8-dihydroxyanthraquinone) using strong oxidizing agents.

    Reduction: Reduction of this compound can yield dihydro derivatives, which are less common but have been studied for their unique properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chrysophanol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various anthraquinone derivatives.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and inflammatory diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Comparison with Similar Compounds

Chrysophanol is often compared with other anthraquinone derivatives, such as emodin, aloe-emodin, and rhein. While these compounds share similar structures and biological activities, this compound is unique in its specific molecular targets and potency in certain applications.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.

Properties

IUPAC Name

1,8-dihydroxy-3-methylanthracene-9,10-dione
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InChI

InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3
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InChI Key

LQGUBLBATBMXHT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
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Molecular Formula

C15H10O4
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DSSTOX Substance ID

DTXSID6024832
Record name Chrysophanic acid
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Molecular Weight

254.24 g/mol
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Physical Description

Chrysophanic acid appears as golden yellow plates or brown powder. Melting point 196 °C. Slightly soluble in water. Pale yellow aqueous solutions turn red on addition of alkali. Solutions in concentrated sulfuric acid are red. (NTP, 1992), Solid
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Boiling Point

Sublimes
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insoluble in water, Very soluble in benzene, acetic acid, Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ether
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Density

0.92 g/cm cu at 25 °C
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Color/Form

Yellow hexagonal or monoclinic needles, Crystalline; dark yellow

CAS No.

481-74-3
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Melting Point

385 °F (sublimes) (NTP, 1992), 196 °C, 200 - 201 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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